molecular formula C9H9ClO3 B1588232 5-Chloro-2-ethoxybenzoic acid CAS No. 62871-12-9

5-Chloro-2-ethoxybenzoic acid

Cat. No. B1588232
CAS RN: 62871-12-9
M. Wt: 200.62 g/mol
InChI Key: IVXINMFQXFEZGO-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxybenzoic acid is a chemical compound with the linear formula C9H9ClO3 . It has a molecular weight of 200.623 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-ethoxybenzoic acid is represented by the linear formula C9H9ClO3 . The compound has a molecular weight of 200.62 .


Physical And Chemical Properties Analysis

5-Chloro-2-ethoxybenzoic acid has a molecular weight of 200.62 . The compound’s density is predicted to be 1.299 g/cm3 .

Scientific Research Applications

Enzymatic Chlorination Studies

Research has shown that 5-Chloro-2-ethoxybenzoic acid and its analogs can be used in enzymatic chlorination studies. For example, a study investigated the chlorination of fulvic acid (FA) using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide, analyzing the presence of various chlorinated aromatic groups including the methyl esters of related compounds. This study highlights the use of chlorinated benzoic acids in understanding environmental and biochemical processes involving chlorination (Niedan, Pavasars, & Oberg, 2000).

Synthesis of Hydroxybenzoic Acids

Another application of 5-Chloro-2-ethoxybenzoic acid is in the synthesis of hydroxybenzoic acids. A study demonstrated the synthesis of various chlorohydroxybenzoic acids via regioselective carboxylation of chlorophenols with sodium ethyl carbonate, indicating the potential of 5-Chloro-2-ethoxybenzoic acid in preparative and industrial synthesis (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Development of Biologically Active Compounds

Additionally, 5-Chloro-2-ethoxybenzoic acid derivatives have been explored in the development of biologically active compounds. For example, research has been conducted on the synthesis of various derivatives for their potential application as 5-HT4 receptor agonists, demonstrating the therapeutic potential of these compounds (Yang et al., 1997).

Analytical Applications

In analytical chemistry, derivatives of 5-Chloro-2-ethoxybenzoic acid are used in the determination of residual pesticide amounts and other environmental analyses. A study detailed the conditions for determining chloromethoxybenzoic acid derivatives, emphasizing the importance of such analyses for environmental safety and pesticide regulation (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Safety And Hazards

The safety data sheet for 5-Chloro-2-ethoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It’s also harmful to aquatic life . It’s recommended to avoid breathing the dust, to wash skin thoroughly after handling, and to avoid release to the environment .

properties

IUPAC Name

5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXINMFQXFEZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408295
Record name 5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxybenzoic acid

CAS RN

62871-12-9
Record name 5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-ethoxybenzoic acid (4.4 g, 26.6 mmol) in 80 mL of acetonitrile at 0° C. was added N-chlorosuccinimide (3.7 g, 28 mmol) in 20 mL of acetonitrile dropwise over 30 minutes. The reaction mixture was warmed to ambient temperature and the mixture was allowed to stir for 70 hours. The mixture was quenched with 20 mL of H2O and the layers were separated. The aqueous layer was extracted with three 15 mL portions of CH2Cl2 and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via recrystallization with ether and hexanes afforded the title compound. MS (DCI/NH3) m/z 201 (M+H)+, 218 (M+NH4)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 5-chlorosalicylic acid (20.0 g, 116 mmol) and potassium carbonate (48.4 g, 350 mmol) in acetonitrile (300 ml) was added iodoethane (24.0 ml, 299 mmol). The mixture was heated under reflux for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 ml). The solution was washed with water (100 ml), washed with aqueous sodium hydroxide solution (1 M, 2×100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue was dissolved in ethanol (200 ml) and a solution of sodium hydroxide (10.7 g, 268 mmol) in water (50 ml) was added. The mixture was heated under reflux for 90 minutes. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was dissolved in water (100 ml) and the solution was washed with diethyl ether (2×50 ml). The solution was adjusted to pH 2 by the careful addition of concentrated hydrochloric acid. After 60 minutes, the solid was filtered and dried under reduced pressure to provide 5-chloro-2-ethoxybenzoic acid (20.4 g, 90% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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